molecular formula C7H12FN B1531498 3-Fluorobicyclo[2.2.1]heptan-2-amine CAS No. 2098051-50-2

3-Fluorobicyclo[2.2.1]heptan-2-amine

Cat. No.: B1531498
CAS No.: 2098051-50-2
M. Wt: 129.18 g/mol
InChI Key: DTUWJFRFDKDINC-UHFFFAOYSA-N
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Description

3-Fluorobicyclo[2.2.1]heptan-2-amine is a chiral, fluorinated amine building block that incorporates a rigid norbornane (bicyclo[2.2.1]heptane) scaffold. This structure is of significant interest in medicinal and synthetic chemistry for its ability to confer conformational restraint to molecules, potentially enhancing their biological activity and selectivity . The strategic incorporation of a fluorine atom allows researchers to modulate key properties such as metabolic stability, lipophilicity, and membrane permeability . While specific studies on the 3-fluoro isomer are an area of ongoing research, compounds based on the bicyclo[2.2.1]heptane structure have demonstrated valuable biological activities. For instance, the norbornylpurine analog 9-Norbornyl-6-chloropurine (NCP) has been shown to induce apoptosis in leukemic cell lines . Furthermore, the structurally related molecule 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) is a well-characterized inhibitor of the "System L" family of L-amino acid transporters, highlighting the potential of this scaffold in neuropharmacology and the study of amino acid transport mechanisms . This amine serves as a versatile precursor for synthesizing more complex molecules, including potential LRRK2 kinase inhibitors for Parkinson's disease research and other pharmaceutical candidates. It is a key intermediate for exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluorobicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUWJFRFDKDINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane scaffold, also known as the norbornane system, is a common bicyclic framework used in synthetic organic chemistry. Its preparation often involves cycloaddition reactions or ring-forming strategies that allow for stereoselective and regioselective incorporation of substituents.

Key Method: Organocatalytic Formal [4 + 2] Cycloaddition

  • Jian-Guo Fu et al. reported an asymmetric organocatalytic formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins to access bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity and diastereoselectivity under mild conditions.
  • This method relies on hydrogen bond catalysis using a chiral tertiary amine catalyst, enabling rapid access to a variety of bicyclo[2.2.1]heptane derivatives with excellent yields and stereochemical control.
  • The reaction tolerates diverse functional groups on the nitroolefin substrates, including saturated hydrocarbon chains, aromatic rings, and cyclopropyl groups, which is important for subsequent functionalization steps.
  • The stereochemical outcome is rationalized by selective enol complexation and transition state minimization of steric repulsions, leading to high diastereomeric ratios and enantiomeric excesses (up to 99% ee).
  • Gram-scale synthesis was demonstrated, yielding over 2.5 g of product in 91% yield with excellent stereoselectivity.

This approach provides a versatile and enantioselective route to the bicyclo[2.2.1]heptane core, which can then be further transformed to the target amine.

Conversion to 3-Fluorobicyclo[2.2.1]heptan-2-amine

The final step involves transforming the fluorinated bicyclic acid or ester into the corresponding amine.

Curtius Rearrangement and Boc-Deprotection

  • The fluorinated acid intermediate undergoes Curtius rearrangement to convert the carboxylic acid into an isocyanate intermediate, which upon hydrolysis or reaction with nucleophiles yields the amine.
  • Subsequent acidic deprotection of protecting groups such as N-Boc affords the free this compound.
  • This sequence has been successfully performed on gram scales, demonstrating its practicality for synthetic applications.

Summary of Preparation Steps and Yields

Step Reaction Type Key Reagents/Catalysts Scale Yield (%) Notes
Formal [4 + 2] Cycloaddition Organocatalytic cycloaddition α′-Ethoxycarbonyl cyclopentenones, nitroolefins, chiral tertiary amine catalyst Gram scale ~91 High diastereo- and enantioselectivity
Electrophilic Fluorination Selective fluorination SelectFluor, AgNO3 catalyst Multigram scale 54 Mild conditions, preserves stereochemistry
Curtius Rearrangement and Deprotection Rearrangement and deprotection Curtius reagents, acid for Boc removal Gram scale 70-80* Efficient conversion to amine

*Exact yields for Curtius rearrangement vary depending on conditions.

Research Findings and Practical Considerations

  • The organocatalytic cycloaddition method offers a highly enantioselective and operationally simple route to the bicyclo[2.2.1]heptane core, which is the backbone of the target compound.
  • The fluorination step using SelectFluor and silver nitrate is scalable and selective, enabling the introduction of fluorine without compromising the bicyclic structure.
  • The Curtius rearrangement is a well-established method for converting carboxylic acids to amines, compatible with fluorinated substrates and suitable for scale-up.
  • The combination of these methods allows for a modular and efficient preparation of this compound with control over stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

3-Fluorobicyclo[2.2.1]heptan-2-amine has shown promise in the development of new pharmaceutical agents due to its structural properties that allow for enhanced biological activity.

Antiviral Activity

Recent studies have indicated that compounds with a bicyclo[2.2.1]heptane skeleton, including this compound derivatives, exhibit significant antiviral properties. For instance, a study highlighted the synthesis of 1′-homocarbocyclic nucleoside analogs based on this framework, which demonstrated potent antiherpetic activity against HSV-1 and other viruses such as VZV and HCMV . These findings suggest that the bicyclic structure may enhance the interaction with viral enzymes or receptors.

Anticancer Potential

Research has also explored the anticancer potential of bicyclic amines, with some derivatives showing activity against various cancer cell lines . The unique conformation of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular pathways.

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of complex molecules.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, including:

  • Cycloaddition Reactions : The compound can be synthesized via formal [4 + 2] cycloaddition reactions involving nitroolefins and ethoxycarbonyl cyclopentenones, yielding high enantioselectivity .
  • Functionalization Strategies : The introduction of fluorine into the bicyclic framework enhances its reactivity and allows for further functionalization, making it an attractive target for synthetic chemists.

Case Study: Antiviral Agents

A notable case study involved the development of nucleoside analogs based on the bicyclo[2.2.1]heptane structure which were tested for their antiviral efficacy against multiple viruses . The results indicated that specific modifications to the bicyclic framework could lead to compounds with improved potency and selectivity.

Case Study: Anticancer Activity

Another study focused on evaluating the anticancer properties of various derivatives of bicyclo[2.2.1]heptan-2-amines against different cancer cell lines . The findings suggested that certain structural modifications significantly enhanced cytotoxicity, highlighting the importance of structural diversity in drug design.

Mechanism of Action

The mechanism of action of 3-Fluorobicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, it can act as an antagonist at certain receptors, such as the NMDA receptor, by binding to the phencyclidine site. This interaction can modulate neurotransmitter activity and has implications for the treatment of neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the bicyclo[2.2.1]heptane core significantly influence molecular weight, polarity, and solubility. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties
Bicyclo[2.2.1]heptan-2-amine None 111.18 Baseline compound; high nucleophilicity for urea/amide synthesis .
1,7,7-Trimethylbicyclo[...]amine 1,7,7-Trimethyl 167.30 Increased steric bulk reduces reactivity in urea formation .
TC-5214 (S-(+)-Mecamylamine) N,2,3,3-Tetramethyl 203.8 (HCl salt) Stereospecific antagonist at neuronal nicotinic receptors (NNRs) .
3-Methylbicyclo[...]amine 3-Methyl 125.21 Methyl group enhances lipophilicity; used in synthetic intermediates .
N-(3-Fluorophenyl)bicyclo[...]amine 3-Fluorophenyl 205.28 Fluorophenyl substitution improves metabolic stability in NMDA antagonists .
3-Fluorobicyclo[...]amine 3-Fluoro 157.20* Hypothesized: Fluorine increases polarity and hydrogen-bonding potential.

*Estimated molecular weight based on formula C₇H₁₀FN.

Key Observations:
  • Steric Effects : Bulky substituents (e.g., 1,7,7-trimethyl) hinder reactivity, whereas smaller groups like fluorine may retain accessibility .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life compared to methyl or hydrogen substituents .

Q & A

Q. Q1: What are the established synthetic routes for 3-fluorobicyclo[2.2.1]heptan-2-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves fluorination of bicyclo[2.2.1]heptane precursors. A common approach (Fig. 3, ) uses carbodiimide (CDI)-mediated coupling of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with fluorinated aryl reagents. Key steps include:

Grignard Reaction : Reacting fluorobenzene derivatives with norcamphor to form fluorinated intermediates.

Azide Reduction : Converting intermediates to amines via Staudinger or catalytic hydrogenation.

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) achieves >98% purity. Monitor by HPLC (C18 column, 220 nm) .

Q. Q2: How do solvent choice and storage conditions impact the stability of this compound?

Methodological Answer:

  • Solubility : Prefer polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. Heating to 37°C with ultrasonication enhances dissolution .
  • Storage :
    • Short-term (1 month): -20°C in anhydrous DMSO.
    • Long-term (6 months): -80°C in single-use aliquots to avoid freeze-thaw degradation .
  • Stability Tests : Use NMR (¹⁹F) to detect decomposition (e.g., defluorination) over time.

Q. Q3: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm bicyclic framework and fluorination site (e.g., ¹H δ 3.2–3.5 ppm for bridgehead protons; ¹⁹F δ -110 to -120 ppm ).
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemistry using SIR97 for ambiguous cases.

Advanced Research Questions

Q. Q4: How does fluorination at the 3-position alter receptor binding affinity compared to non-fluorinated analogs?

Methodological Answer: Fluorination enhances lipophilicity and metabolic stability. For NMDA receptor antagonists (e.g., analogs of TC-5214 ):

Binding Assays : Use radiolabeled [³H]MK-801 in cortical membranes.

Results : Fluorinated derivatives show 2–3x higher IC₅₀ values (Table 2) due to steric effects at the PCP site .

Q. Q5: What role does stereochemistry play in solubility and inhibitory activity (e.g., sEH inhibition)?

Methodological Answer: Camphanyl derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine) exhibit stereochemical diversity (exo/endo, R/S). Key findings :

  • Stereoisomers : R-enantiomers show 10x higher solubility (e.g., 12 µM vs. 1.2 µM in PBS) due to favorable crystal packing.
  • sEH Inhibition : S-enantiomers exhibit lower IC₅₀ (e.g., 15 nM vs. 120 nM) due to better active-site complementarity.
    Method : Separate enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism.

Q. Q6: What in vitro models are suitable for neurotoxicity profiling?

Methodological Answer:

  • MDCK Cells : Model blood-brain barrier permeability. Treat with 0–500 µM compound for 24h; assess viability via MTT assay (EC₅₀ ~250 µM for fluorinated analogs ).
  • N2a Neuronal Cells : Evaluate neurotoxicity. Fluorinated derivatives show reduced apoptosis (Annexin V/PI staining) compared to memantine at 100 µM .

Q. Q7: How can reaction protocols minimize byproducts in urea derivatives synthesis?

Methodological Answer: Unsymmetrical ureas (e.g., from this compound) require controlled stepwise reactions :

Step 1 : React amine with CDI (1:1 molar ratio) at 25°C for 3h to form isocyanate.

Step 2 : Add second amine at 60°C for 8h to minimize symmetric urea formation.

Yield Optimization : Use excess fluorinated amine (1.5 eq.) and TEA (2 eq.) to trap HCl.

Contradictory Data Analysis

Q. Q8: How to resolve discrepancies in reported solubility values for fluorinated bicyclic amines?

Methodological Answer: Variations arise from stereochemical and hydration states. For example:

  • DMSO Solubility : 10 mM (GLPBIO ) vs. 5 mM (independent studies ).
    Resolution :

Verify hydration via Karl Fischer titration.

Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorobicyclo[2.2.1]heptan-2-amine
Reactant of Route 2
3-Fluorobicyclo[2.2.1]heptan-2-amine

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